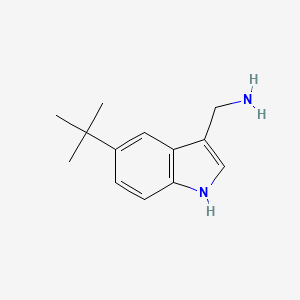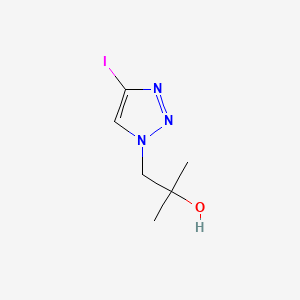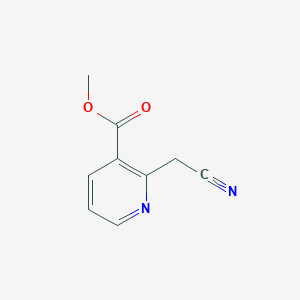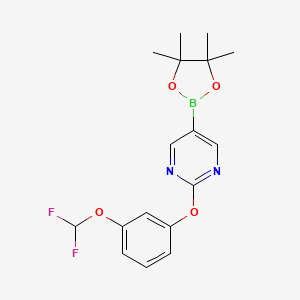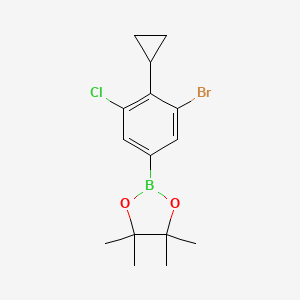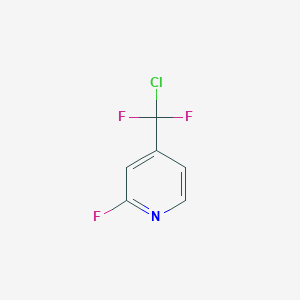
4-(Chlorodifluoromethyl)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorodifluoromethyl)-2-fluoropyridine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and chlorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodifluoromethyl)-2-fluoropyridine typically involves the introduction of the chlorodifluoromethyl group into a pyridine ring. One common method is the reaction of 2-fluoropyridine with chlorodifluoromethylating agents under controlled conditions. For instance, the use of (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) in the presence of a base like triphenylphosphine (PPh3) can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorodifluoromethyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and palladium catalysts for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(Chlorodifluoromethyl)-2-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chlorodifluoromethyl)-2-fluoropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl)
- (Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
- (Trifluoromethyl)trimethylsilane (TMSCF3)
Uniqueness
4-(Chlorodifluoromethyl)-2-fluoropyridine is unique due to the combination of fluorine and chlorine atoms in its structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and selectivity, making it a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H3ClF3N |
|---|---|
Molekulargewicht |
181.54 g/mol |
IUPAC-Name |
4-[chloro(difluoro)methyl]-2-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3N/c7-6(9,10)4-1-2-11-5(8)3-4/h1-3H |
InChI-Schlüssel |
NLORTYDJMZGQJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(F)(F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



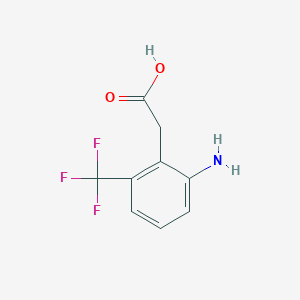
![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)

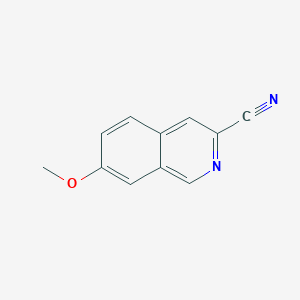
![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)

